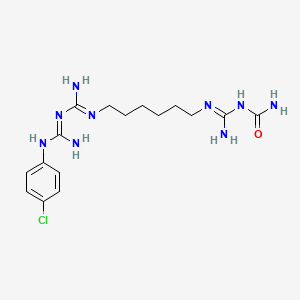

Chlorhexidine Impurity B

描述

. This compound is recognized for its complex structure and unique properties, making it a subject of interest in various fields of study.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea is scaled up using large reactors and continuous flow processes. This approach allows for the efficient production of the compound while maintaining high purity and consistency. The industrial methods also incorporate advanced purification techniques to remove any impurities and by-products.

化学反应分析

Types of Reactions

N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, reduced forms of the compound.

科学研究应用

Liquid Chromatography Techniques

Liquid chromatography (LC) is the primary method for analyzing Chlorhexidine and its impurities. Recent advancements have improved the resolution and repeatability of these analyses. For instance, the use of a Vanquish Core HPLC system has shown significant improvements in retention time and peak area reproducibility compared to traditional systems. The relative standard deviations (RSDs) for retention times were reported to be below 0.04%, while area RSDs were less than 0.5% .

Key Parameters in Analysis:

- Resolution Requirements: The European Pharmacopoeia (Ph. Eur.) specifies a minimum resolution of 3.0 between impurity peaks.

- Peak-to-Valley Ratio: For impurity B, a minimum peak-to-valley ratio of 2.0 is required to ensure accurate quantification .

Chlorhexidine Impurity B's presence in formulations necessitates stringent quality control measures to ensure patient safety and drug efficacy.

Regulatory Standards

The regulatory framework governing the use of Chlorhexidine mandates rigorous testing for impurities:

- The Ph. Eur. outlines specific methodologies for identifying and quantifying impurities in chlorhexidine formulations.

- Compliance with these standards is crucial for maintaining market authorization and ensuring product safety.

Case Studies

- Antibacterial Efficacy Study : A study evaluated the antibacterial properties of chlorhexidine formulations containing various impurities, including Impurity B. Results indicated that while chlorhexidine was effective against Gram-positive bacteria, the presence of certain impurities could alter its efficacy .

- Safety Assessment : Research has shown that at cosmetic use concentrations, chlorhexidine formulations are generally safe; however, impurities like Impurity B may contribute to adverse reactions in sensitive populations . This underscores the importance of thorough impurity profiling in product development.

作用机制

The mechanism of action of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

相似化合物的比较

Similar Compounds

Chlorhexidine dihydrochloride impurity B: This compound shares structural similarities with N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea and is often studied in comparison to understand their unique properties.

Other carbamimidoyl derivatives: These compounds have similar functional groups and are used as reference points for studying the unique characteristics of N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea.

Uniqueness

N-(N-(6-((N-(N-(4-chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea is unique due to its specific combination of functional groups and structural features.

生物活性

Chlorhexidine (CHX) is a widely used antiseptic known for its broad-spectrum antimicrobial properties, particularly in clinical settings. Among its various forms, Chlorhexidine Impurity B has garnered attention due to its potential biological activity and implications for safety and efficacy in medical applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Chlorhexidine and Its Impurities

Chlorhexidine is primarily recognized for its bactericidal and bacteriostatic effects against a range of microorganisms. It is effective against Gram-positive and Gram-negative bacteria, yeasts, and some viruses. However, the presence of impurities, such as this compound, can influence its overall efficacy and safety profile.

Chemical Structure and Properties

Chlorhexidine is a cationic bisbiguanide with the following chemical structure:

- Molecular Formula : C22H30Cl2N10

- Molecular Weight : 505.42 g/mol

This compound is one of the several impurities that can arise during the synthesis of chlorhexidine. Its structural characteristics may differ slightly from the parent compound, potentially affecting its biological activity.

Antimicrobial Efficacy

Research indicates that chlorhexidine exhibits strong antimicrobial activity through several mechanisms:

- Membrane Disruption : CHX increases the permeability of microbial cell membranes, leading to leakage of cellular contents and eventual cell death .

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in bacteria, contributing to lipid peroxidation and membrane damage .

- Concentration-Dependent Activity : At lower concentrations, chlorhexidine acts bacteriostatically, while at higher concentrations, it becomes bactericidal .

Table 1: Antimicrobial Activity of Chlorhexidine Against Various Microorganisms

| Microorganism Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Strong bactericidal | |

| Gram-negative bacteria | Moderate bactericidal | |

| Yeasts | Moderate activity | |

| Viruses | Limited activity |

Case Studies

- Chlorhexidine in Oral Surgery : A systematic review analyzed 33 studies involving 4766 cases to evaluate the efficacy of chlorhexidine in promoting wound healing post-surgery. Results indicated that chlorhexidine significantly improved healing outcomes compared to controls without CHX (RR = 0.66) .

- Resistance Mechanisms : A study on Acinetobacter baumannii showed that chlorhexidine effectively reduced bacterial growth and viability through ROS-mediated membrane damage. The study highlighted that chlorhexidine could be crucial in controlling infections caused by multidrug-resistant strains .

Safety Profile and Toxicity

Despite its efficacy, chlorhexidine has been associated with cytotoxic effects on human cells at certain concentrations. It can cause adverse effects such as:

属性

IUPAC Name |

[N'-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATUPHDTTULFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC(=O)N)N)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308292-89-8 | |

| Record name | N-(N-(6-((N-(N-(4-Chlorophenyl)carbamimidoyl)carbamimidoyl)amino)hexyl)carbamimidoyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308292898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)CARBAMIMIDOYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/284W3RP733 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。